molecular formula C9H13NOS B2940543 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one CAS No. 1247900-44-2

1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one

Cat. No.: B2940543
CAS No.: 1247900-44-2
M. Wt: 183.27
InChI Key: ZOEMIHCXMCFTRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one, also known as MPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPT is a thiazole derivative that has been synthesized through different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one in lab experiments is its high purity level, which allows for accurate and reproducible results. In addition, this compound is stable under a wide range of conditions, making it easy to handle and store. However, one of the limitations of using this compound is its relatively high cost compared to other compounds with similar properties.

Future Directions

There are several future directions for the study of 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one, including the development of new drugs based on its structure, the synthesis of new materials with unique properties, and the exploration of its potential applications in analytical chemistry. In addition, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.

Synthesis Methods

1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one can be synthesized through different methods, including the reaction of 4-methyl-2-(propan-2-yl)thiazol-5-amine with ethyl acetoacetate in the presence of acetic acid, or the reaction of 4-methyl-2-(propan-2-yl)thiazol-5-amine with 2-bromoacetophenone in the presence of potassium carbonate. These methods have been optimized to obtain high yields of this compound with purity levels suitable for scientific research.

Scientific Research Applications

1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to have antifungal and antibacterial activity, making it a potential candidate for the development of new drugs. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties. In analytical chemistry, this compound has been used as a reagent for the detection of various analytes, including metal ions and amino acids.

Properties

IUPAC Name

1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-5(2)9-10-6(3)8(12-9)7(4)11/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEMIHCXMCFTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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